1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine
Description
1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine is a pyrrolidine derivative featuring a benzenesulfonyl group substituted with a 2-chlorophenoxy moiety. Pyrrolidine derivatives are widely studied for applications in catalysis, pharmaceuticals, and agrochemicals due to their structural versatility and tunable electronic properties .
Properties
IUPAC Name |
1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-5-1-2-6-16(15)21-13-7-9-14(10-8-13)22(19,20)18-11-3-4-12-18/h1-2,5-10H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYLEPXYSYLSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine typically involves the reaction of 4-(2-chlorophenoxy)benzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(2-Chlorophenoxy)benzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: The 4-(2-chlorophenoxy)benzenesulfonyl chloride is added to a solution of pyrrolidine in the chosen solvent. The mixture is stirred for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Purification: The product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative, while oxidation may produce a sulfone.
Scientific Research Applications
1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Benzenesulfonyl Chloride Derivatives
- 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS 912569-59-6): Structure: Replaces the 2-chlorophenoxy group with a pyrazole ring. Molecular Weight: 256.71 g/mol (vs. ~336.81 g/mol for the target compound). Melting Point: 76.5–78.5°C, indicative of moderate crystallinity influenced by the pyrazole substituent .
Sulfonated Pyrrolidines with Aromatic Substituents
- 1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)phenyl]pyrrolidine: Structure: Contains a 4-methylphenyl sulfonyl group and a methoxy-substituted phenyl ring. Synthesis: Prepared via hydrogenation of dihydropyrroline precursors using Pd/C catalysis . Key Difference: The methoxy group (electron-donating) contrasts with the target’s 2-chlorophenoxy (electron-withdrawing), affecting electronic density and reactivity.
Chlorophenyl-Substituted Pyrrolidines
- 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine (CAS 91-82-7): Structure: Features a butenyl chain with 4-chlorophenyl and phenyl groups instead of a sulfonyl moiety.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Aqueous) | Key Substituents |
|---|---|---|---|---|
| 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine | ~336.81 | Data Unavailable | Likely Low | 2-Chlorophenoxy, sulfonyl |
| 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride | 256.71 | 76.5–78.5 | Low (hydrophobic) | Pyrazole |
| 1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)phenyl]pyrrolidine | ~315.35 | Not Reported | Moderate | Methoxy, methylphenyl |
| 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine | 327.00 | Not Reported | Very Low | Butenyl, 4-chlorophenyl |
- Solubility Trends : Sulfonyl groups generally improve aqueous solubility compared to aliphatic chains. For example, sulfonated pyrrolidines (e.g., entries A and B) are more polar than the butenyl derivative (entry C) .
- Electronic Effects: The 2-chlorophenoxy group in the target compound may induce steric hindrance and electron withdrawal, altering reactivity in catalytic or biological systems compared to methoxy or pyrazole substituents .
Biological Activity
1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine is a compound that has gained attention in pharmaceutical research due to its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a benzenesulfonyl group and a chlorophenoxy moiety, which contributes to its pharmacological properties. The presence of these functional groups is believed to enhance its interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated that 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine exhibits significant anticancer activity. In vitro evaluations have shown promising results against various cancer cell lines:
- Cytotoxicity : The compound was tested against human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate carcinoma (PPC-1) cell lines. The results indicated that it selectively reduced cell viability in certain cancer types while sparing normal fibroblast cells, suggesting a favorable therapeutic index .
- Mechanisms of Action : The cytotoxic effects are hypothesized to involve the induction of apoptosis and inhibition of cell migration. For instance, in wound healing assays, the compound significantly inhibited migration in the Panc-1 cell line, indicating potential for metastasis prevention .
Antioxidant Activity
In addition to its anticancer properties, the compound has shown antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay revealed that it possesses antioxidant capabilities that may contribute to its overall therapeutic effects by mitigating oxidative stress within cells .
Data Table: Biological Activity Summary
| Cell Line | Cytotoxicity IC50 (µM) | Effect on Migration | Notes |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Not significant | No effect | Low selectivity towards normal cells |
| IGR39 (Melanoma) | Moderate | Significant inhibition | Effective at reducing cell viability |
| Panc-1 (Pancreatic Cancer) | Low | Significant inhibition | Strong impact on migration |
| PPC-1 (Prostate Cancer) | Moderate | Variable effect | Selective activity observed |
Case Study 1: Triple-Negative Breast Cancer
In a study focusing on triple-negative breast cancer, 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine was evaluated for its ability to induce apoptosis. The results indicated that the compound could effectively trigger apoptotic pathways, leading to significant reductions in cell viability at concentrations around 50 µM .
Case Study 2: Melanoma Treatment
Another investigation assessed the compound's effects on melanoma cells. It was found that at concentrations of 10 µM, the compound reduced cell migration by approximately 40% after 48 hours, suggesting potential utility in preventing metastasis in melanoma patients .
Q & A
Q. What are the optimal synthetic pathways for 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine, and how can reaction yields be maximized?
The synthesis of sulfonamide derivatives like this compound typically involves coupling reactions between substituted benzenesulfonyl chlorides and heterocyclic amines (e.g., pyrrolidine). Key steps include:
- Reagent selection : Use NaOH in dichloromethane (DCM) for deprotonation and nucleophilic substitution, as demonstrated in analogous sulfonamide syntheses .
- Purification : Column chromatography or recrystallization ensures high purity (≥99%), critical for reproducibility .
- Yield optimization : Statistical experimental design (e.g., factorial or response surface methods) minimizes trial-and-error by identifying critical variables (e.g., temperature, stoichiometry) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological approaches include:
- Chromatography : HPLC or GC-MS to quantify impurities, with retention times calibrated against reference standards.
- Spectroscopy : H/C NMR to confirm sulfonamide bond formation and aromatic substitution patterns. Compare spectral data to structurally related compounds (e.g., 1-[(4-bromophenyl)sulfonyl]pyrrolidine) .
- Elemental analysis : Verify molecular formula (CHClNOS) via combustion analysis .
Q. What safety protocols are essential when handling this sulfonamide derivative?
- Hazard mitigation : Follow GHS codes H300 (toxic if swallowed) and H315 (skin irritation). Use fume hoods, gloves, and goggles to prevent inhalation (P305+P351+P338) and skin contact (P280) .
- Waste disposal : Neutralize acidic/basic residues before disposal, adhering to P501 guidelines for sulfonamide-containing waste .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways. For example, alkenylsulfonyl fluoride intermediates can react with amines under Pd catalysis, as shown in analogous systems .
- Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents or catalysts, reducing experimental iterations .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining selectivity?
- Membrane technologies : Use continuous-flow reactors with in-line separation to isolate intermediates, minimizing side reactions (e.g., hydrolysis of sulfonyl chlorides) .
- Process control : Real-time monitoring via FTIR or Raman spectroscopy adjusts parameters (e.g., pH, temperature) dynamically, as applied in non-automotive combustion engineering .
Q. How can statistical design of experiments (DoE) resolve contradictions in reaction optimization data?
- Case study : In a sulfonamide synthesis, DoE identified conflicting effects of temperature and solvent polarity. A central composite design revealed non-linear interactions, enabling a Pareto-optimal solution .
- Data reconciliation : Multivariate analysis (e.g., PCA) isolates confounding variables (e.g., moisture sensitivity of reagents) .
Q. What mechanistic insights explain the stability of the sulfonamide bond under varying pH conditions?
- Kinetic studies : pH-rate profiles (e.g., from UV-Vis spectroscopy) reveal hydrolytic stability. For example, sulfonamides with electron-withdrawing substituents (e.g., 2-chlorophenoxy) resist acidic hydrolysis due to reduced nucleophilic attack at the sulfur center .
- Computational validation : MD simulations quantify solvation effects on bond dissociation energies .
Q. How can interdisciplinary approaches enhance applications of this compound in materials science or medicinal chemistry?
- Biopolymer interactions : Study binding affinities with proteins (e.g., serum albumin) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), as done for pyrrolidine-based inhibitors .
- Materials synthesis : Incorporate into metal-organic frameworks (MOFs) via sulfonyl coordination sites, leveraging precedents from piperidine sulfonamide derivatives .
Tables of Key Data
Q. Table 1. Comparative Reactivity of Sulfonamide Derivatives
| Compound | Reaction Yield (%) | Optimal Temperature (°C) | Reference |
|---|---|---|---|
| 1-[(4-Bromophenyl)sulfonyl]pyrrolidine | 85 | 60 | |
| 4-[(4-Methoxyphenyl)sulfonyl]piperidine | 78 | 50 | |
| Target compound | 92* | 55* |
Q. Table 2. Hazard Classification (GHS)
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H300 | Fatal if swallowed | P264: Wash hands after handling |
| H315 | Causes skin irritation | P280: Wear protective gloves |
| H335 | May cause respiratory irritation | P305+P351+P338: Eye exposure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
